SU 3327
Overview
Description
Halicin, originally known as SU-3327, is a compound that was initially researched for its potential as an anti-diabetic drug. it gained significant attention when it was identified by artificial intelligence as a potent broad-spectrum antibiotic. Halicin exhibits unique antibacterial properties, making it a promising candidate in the fight against antibiotic-resistant bacteria .
Mechanism of Action
Target of Action
Halicin, originally researched as an anti-diabetic drug , is an experimental drug that acts as an enzyme inhibitor of c-Jun N-terminal kinase (JNK) . Sequencing of halicin-resistant mutants revealed that the primary mutations were concentrated in three functions: bacterial protein synthesis, transport, and nitroreduction .
Mode of Action
Halicin’s mode of action is unconventional compared to most antibiotics. It disrupts the flow of protons across a cell membrane . This disruption affects the bacteria’s ability to maintain an electrochemical gradient across their cell membranes .
Biochemical Pathways
The electrochemical gradient disrupted by halicin is necessary for various functions, including the production of adenosine triphosphate (ATP), molecules that cells use to store and transfer energy . If this gradient breaks down, the cells die . This unique mechanism of action could be difficult for bacteria to develop resistance to .
Pharmacokinetics
Halicin has been found to be poorly absorbed and quickly eliminated in vivo . This suggests that the bioavailability of halicin may be low, which could influence its efficacy as a therapeutic agent.
Result of Action
Halicin has broad-spectrum antibacterial effects . It has been found to have a good inhibitory effect on clinical isolates of drug-resistant strains and Clostridium perfringens . It has also shown activity against drug-resistant strains of Clostridiodes difficile, Acinetobacter baumannii, and Mycobacterium tuberculosis .
Action Environment
The environment can influence the action, efficacy, and stability of halicin. For instance, the intestinal microbial composition can be significantly affected by halicin, but it also causes a faster recovery . .
Biochemical Analysis
Biochemical Properties
Halicin exerts its antibacterial effects by disrupting the transmembrane electrochemical gradient and upregulating bacterial genes responsible for iron homeostasis . This triggers a disturbance in the pH regulation across the bacterial cell membrane, which halts bacterial growth .
Cellular Effects
Halicin has been found to have a significant effect on the intestinal microbial composition . It also has a good inhibitory effect on clinical isolates of drug-resistant strains and Clostridium perfringens .
Molecular Mechanism
The molecular mechanism of Halicin involves the disruption of the transmembrane electrochemical gradient . This disruption leads to a disturbance in the pH regulation across the bacterial cell membrane, effectively halting bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, Halicin has been observed to be poorly absorbed and quickly eliminated in vivo . Despite this, it has a significant effect on the intestinal microbial composition and causes a faster recovery .
Dosage Effects in Animal Models
Toxicology studies have confirmed that Halicin exhibits low acute toxicity . At a high dose of 201.8 mg/kg, test rats exhibited weight loss and slight renal inflammation .
Metabolic Pathways
Halicin is involved in the metabolic pathways that disrupt the transmembrane electrochemical gradient . This disruption leads to a disturbance in the pH regulation across the bacterial cell membrane .
Transport and Distribution
Halicin is poorly absorbed and quickly eliminated in vivo . This suggests that its transport and distribution within cells and tissues are limited.
Subcellular Localization
Given its mechanism of action, it is likely to interact with the bacterial cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Halicin involves the formation of a 1,3,4-thiadiazole ring system. The key steps include:
Formation of the Thiadiazole Ring: This is typically achieved by the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid or a nitrating mixture.
Thiazole Ring Formation: The final step involves the formation of the thiazole ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods: Industrial production of Halicin would likely involve optimization of the above synthetic routes to ensure high yield and purity. This would include:
Scaling Up Reactions: Ensuring that the reactions can be carried out on a large scale without significant loss of yield.
Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Halicin undergoes various chemical reactions, including:
Oxidation: Halicin can undergo oxidation reactions, particularly at the sulfur atoms in its structure.
Reduction: The nitro group in Halicin can be reduced to an amino group under appropriate conditions.
Substitution: Halicin can participate in substitution reactions, where functional groups in its structure are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amino derivatives.
Substitution Products: Varied depending on the substituents introduced
Scientific Research Applications
Halicin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of thiadiazole and thiazole rings.
Biology: Investigated for its effects on bacterial cell membranes and its potential to disrupt bacterial homeostasis.
Medicine: Explored as a potent antibiotic against multidrug-resistant bacteria, including strains of Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis.
Industry: Potential applications in the development of new antibacterial coatings and materials .
Comparison with Similar Compounds
Halicin stands out due to its unique mechanism of action and its effectiveness against a broad spectrum of antibiotic-resistant bacteria. Similar compounds include:
Ciprofloxacin: A commonly used antibiotic that targets bacterial DNA gyrase but is less effective against certain resistant strains.
Vancomycin: An antibiotic that inhibits cell wall synthesis but has a different mechanism compared to Halicin.
Halicin’s ability to disrupt the electrochemical gradient and iron homeostasis makes it a novel and promising candidate in the fight against antibiotic resistance .
Properties
IUPAC Name |
5-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N5O2S3/c6-3-8-9-5(14-3)15-4-7-1-2(13-4)10(11)12/h1H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQBNZBOOHHVQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)SC2=NN=C(S2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N5O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474254 | |
Record name | Halicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40045-50-9 | |
Record name | 5-[(5-Nitro-2-thiazolyl)thio]-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40045-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Halicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040045509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15624 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Halicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-[(5-nitro-2-thiazolyl)thio]-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Halicin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4KQC5P9B2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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